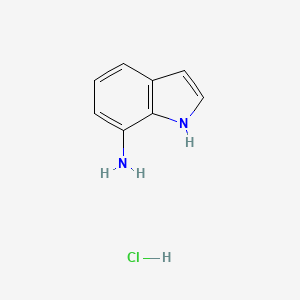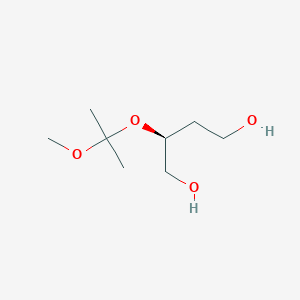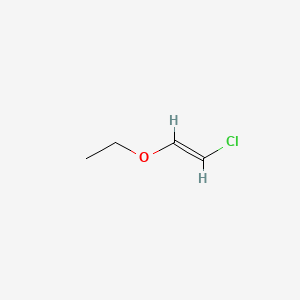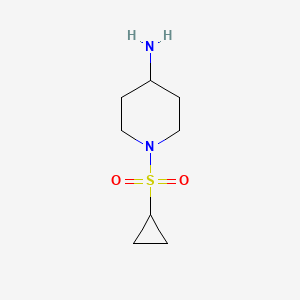![molecular formula C7H9ClF3NO3 B11750703 (1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B11750703.png)
(1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride is a complex organic compound known for its unique bicyclic structure. This compound features a trifluoromethyl group, an oxirane ring, and a carboxylic acid group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the bicyclic core through a cyclization reaction.
- Introduction of the trifluoromethyl group via a nucleophilic substitution reaction.
- Formation of the oxirane ring through an epoxidation reaction.
- Introduction of the carboxylic acid group through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.
相似化合物的比较
- (1S,4S,6R)-7-(methyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride
- (1S,4S,6R)-7-(ethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride
Comparison:
- Uniqueness: The trifluoromethyl group in (1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to its methyl and ethyl analogs.
- Applications: While similar compounds may share some applications, the trifluoromethyl derivative is often preferred for its enhanced potency and selectivity in various research and industrial applications.
属性
分子式 |
C7H9ClF3NO3 |
|---|---|
分子量 |
247.60 g/mol |
IUPAC 名称 |
(1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8F3NO3.ClH/c8-7(9,10)3-4-5(3)14-1-2(11-4)6(12)13;/h2-5,11H,1H2,(H,12,13);1H/t2-,3?,4+,5-;/m0./s1 |
InChI 键 |
OSKLTITWSXGODG-VXAWSFCCSA-N |
手性 SMILES |
C1[C@H](N[C@H]2[C@H](C2C(F)(F)F)O1)C(=O)O.Cl |
规范 SMILES |
C1C(NC2C(C2O1)C(F)(F)F)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B11750629.png)



![2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11750643.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750658.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750667.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol](/img/structure/B11750691.png)
![3-cyclopropyl-N-[(2,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11750694.png)
![(1S,4R,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]Octane-6-carboxylic acid](/img/structure/B11750698.png)
